7-(Trifluoromethyl)quinoline-4-carbaldehyde is a chemical compound characterized by the presence of a quinoline ring system with a trifluoromethyl group attached at the seventh position and an aldehyde functional group at the fourth position. Its molecular formula is , and it has a molecular weight of approximately 197.16 g/mol. The trifluoromethyl group is known for enhancing the lipophilicity and biological activity of compounds, making them more effective in various applications, particularly in medicinal chemistry.
Research indicates that derivatives of 7-(trifluoromethyl)quinoline-4-carbaldehyde exhibit significant biological activities. For instance, compounds derived from this structure have shown promising antimicrobial properties against various bacteria and fungi, including Mycobacterium smegmatis and Pseudomonas aeruginosa . Additionally, some derivatives have displayed antimalarial activity against Plasmodium falciparum, particularly those with modifications that enhance their interaction with hematin .
The synthesis of 7-(trifluoromethyl)quinoline-4-carbaldehyde can be achieved through several methods:
7-(Trifluoromethyl)quinoline-4-carbaldehyde has several applications in:
Studies on the interactions of 7-(trifluoromethyl)quinoline-4-carbaldehyde with biological targets have revealed its potential as an inhibitor of certain enzymes and receptors. For example, its derivatives have been tested for their ability to inhibit β-hematin formation, which is crucial for malaria treatment . Additionally, interactions with bacterial cell membranes have been noted, suggesting mechanisms for its antimicrobial activity.
Similar compounds include:
| Compound Name | Unique Feature | Biological Activity |
|---|---|---|
| 7-(Trifluoromethyl)quinoline-4-carbaldehyde | Strong lipophilicity due to trifluoromethyl | Antimicrobial and antimalarial |
| 7-(Fluoromethyl)quinoline-4-carbaldehyde | Less lipophilic than trifluoromethyl | Moderate antimicrobial |
| 6-(Trifluoromethyl)quinoline-3-carbaldehyde | Different position of trifluoromethyl group | Antimicrobial |
| 8-(Trifluoromethyl)quinoline-2-carbaldehyde | Variation in substitution pattern | Potentially similar activity |
The unique presence of the trifluoromethyl group at the seventh position of the quinoline ring significantly enhances the biological activity and physicochemical properties of 7-(trifluoromethyl)quinoline-4-carbaldehyde compared to its analogs, making it a valuable compound in pharmaceutical research.
7-(Trifluoromethyl)quinoline-4-carbaldehyde has the molecular formula C₁₁H₆F₃NO and a molecular weight of 225.167 g/mol. The trifluoromethyl (-CF₃) group at position 7 and the aldehyde (-CHO) group at position 4 define its core structure (Fig. 1). Key physicochemical properties include:
| Property | Value |
|---|---|
| Boiling Point | Not Available |
| Density | Not Available |
| Exact Mass | 225.040 g/mol |
| Partition Coefficient (LogP) | 3.066 |
The compound’s SMILES notation is FC(F)(F)c1cc2ncccc2cc1C=O, and its InChI identifier is InChI=1S/C11H6F3NO/c12-11(13,14)8-4-3-7-2-1-5-15-9(7)6-8/h1-6H.
X-ray crystallography and computational studies reveal that the trifluoromethyl group induces significant electron-withdrawing effects, polarizing the quinoline ring and enhancing the aldehyde’s electrophilicity. The planar quinoline system facilitates π-π stacking interactions, while the -CF₃ group contributes to lipophilicity, critical for membrane permeability in biological systems.